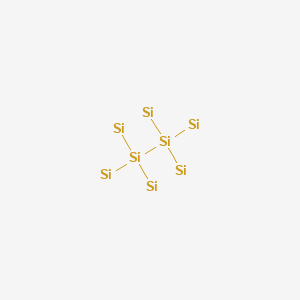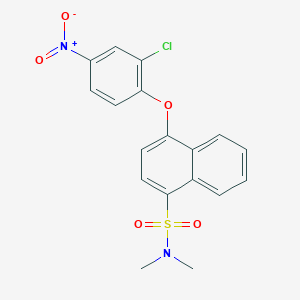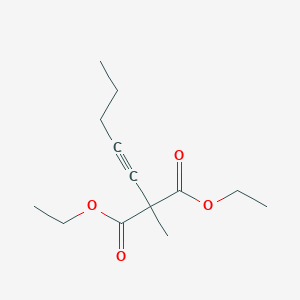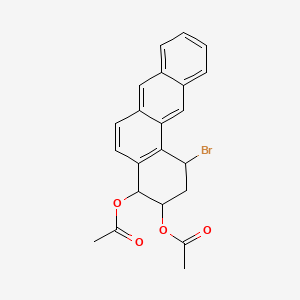
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbonBenz(a)anthracene itself is known for its carcinogenic properties and is found in tobacco smoke and other sources of incomplete combustion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate typically involves multiple steps. One common method includes the bromination of benz(a)anthracene followed by dihydroxylation and acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and osmium tetroxide (OsO4) or potassium permanganate (KMnO4) for the dihydroxylation . The final acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential hazards. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to produce this compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various epoxides and quinones.
Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, quinones, and substituted derivatives of benz(a)anthracene.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate involves its metabolic activation to form reactive intermediates, such as diol-epoxides. These intermediates can bind to DNA, forming adducts that lead to mutations and potentially cancer . The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A related compound with four fused benzene rings, also known for its carcinogenicity.
Dibenz(a,h)anthracene: A compound with five fused benzene rings, exhibiting similar biological activities.
Uniqueness
Benz(a)anthracene-3,4-diol, 1-bromo-1,2,3,4-tetrahydro-, diacetate is unique due to its specific substitution pattern and the presence of both hydroxyl and bromo groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
80399-25-3 |
|---|---|
Molekularformel |
C22H19BrO4 |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(4-acetyloxy-1-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl) acetate |
InChI |
InChI=1S/C22H19BrO4/c1-12(24)26-20-11-19(23)21-17(22(20)27-13(2)25)8-7-16-9-14-5-3-4-6-15(14)10-18(16)21/h3-10,19-20,22H,11H2,1-2H3 |
InChI-Schlüssel |
UVOQAGPPNJETDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
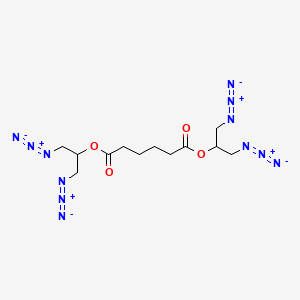
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

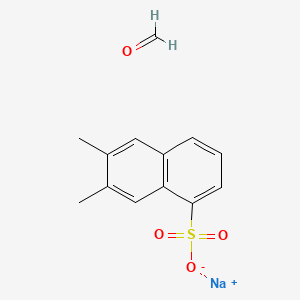
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

